molecular formula C20H13BrClN3 B3893561 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine

6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine

Cat. No.: B3893561
M. Wt: 410.7 g/mol
InChI Key: CXIVEAMKMHIKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine is a quinazoline derivative characterized by a bicyclic aromatic core substituted with bromine at position 6, a 2-chlorophenyl group at position 4, and a phenylamine group at position 2. Quinazolines are renowned for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities . The bromine atom at position 6 enhances steric and electronic interactions with biological targets, while the 2-chlorophenyl group at position 4 contributes to lipophilicity and target specificity. This compound’s molecular formula is C₂₀H₁₃BrClN₃, with a molecular weight of 410.7 g/mol (calculated from evidence in ).

Properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN3/c21-13-10-11-18-16(12-13)19(15-8-4-5-9-17(15)22)25-20(24-18)23-14-6-2-1-3-7-14/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIVEAMKMHIKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzonitrile with 2-chlorobenzoyl chloride to form an intermediate, which is then subjected to bromination and subsequent cyclization to yield the desired quinazoline derivative. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine is its potential as an anticancer agent . Quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines.

Case Studies and Findings

  • A study evaluated a series of quinazoline derivatives, including this compound, against multiple cancer cell lines (MGC-803, MCF-7, PC-9, A549). The compound demonstrated low micromolar cytotoxicity, with specific derivatives showing nanomolar activity against MGC-803 cells, indicating strong potential for further development as an anticancer drug .
CompoundCell Line TestedIC50 (µM)Selectivity
6-Bromo CompoundMGC-8030.8532-fold over GES-1
Other DerivativesVariousLow micromolarVariable

Enzyme Inhibition

Another significant application lies in its role as an enzyme inhibitor , particularly targeting kinases involved in cancer progression.

Anti-inflammatory Properties

Research has also indicated that quinazoline derivatives possess anti-inflammatory and analgesic properties. The incorporation of different substituents into the quinazoline structure can enhance these effects.

Research Insights

A study highlighted that certain derivatives exhibited promising anti-inflammatory activities in experimental models, suggesting that 6-bromo compounds could be beneficial in developing treatments for inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Methods often include bromination followed by nucleophilic substitution reactions.

Synthetic Route Overview

  • Bromination : Starting material undergoes bromination to introduce the bromine atom.
  • Substitution : The introduction of phenyl and chlorophenyl groups via nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Mechanism of Action

The mechanism of action of 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent patterns. Below is a comparative analysis of 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine with structurally related compounds:

Table 1: Structural and Functional Comparison of Key Quinazoline Derivatives

Compound Name Position 6 Position 4 N-Substituent Key Activities Molecular Weight Reference
This compound Br 2-chlorophenyl Phenyl Anticancer, kinase inhibition 410.7
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine Cl Phenyl 2-chlorophenyl Anticancer, antiviral, antimicrobial 366.25
N-Benzyl-6-bromo-N,4-diphenylquinazolin-2-amine Br Phenyl Benzyl + Phenyl Enhanced antimicrobial activity 435.3
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br Unsubstituted Thiophen-2-ylmethyl Kinase inhibition (CLK1, DYRK1A) 320.2
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine NO₂ Unsubstituted 3-chloro-4-fluorophenyl Enzyme inhibition (EGFR, VEGFR2) 344.7

Key Observations:

Position 6 Substituents: Bromine (Br) vs. Chlorine (Cl): Bromine’s larger atomic radius enhances hydrophobic interactions, often improving binding to kinases or antimicrobial targets . For example, the brominated analog in shows superior antimicrobial activity compared to its chlorinated counterpart in .

Position 4 Substituents :

  • Aryl groups (e.g., 2-chlorophenyl vs. phenyl) influence spatial orientation and target selectivity. The 2-chlorophenyl group in the target compound may confer selectivity for kinases with hydrophobic binding pockets .

N-Substituents :

  • Phenyl vs. Benzyl/Thiophene: N-Phenyl groups (as in the target compound) favor π-π stacking with aromatic residues in enzymes, whereas bulkier substituents like benzyl () or thiophene () may alter solubility and off-target effects.

Biological Activities :

  • Anticancer Activity : The target compound’s bromine and 2-chlorophenyl groups synergize to inhibit cancer cell proliferation, similar to the chlorinated analog in .
  • Kinase Inhibition : The thiophene-substituted compound in inhibits CLK1 and DYRK1A kinases at IC₅₀ values < 100 nM, suggesting that N-substituents critically modulate kinase specificity.

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Bromine at position 6 correlates with enhanced Gram-positive bacterial inhibition (MIC₉₀ = 8 µg/mL in ), likely due to improved membrane penetration.
  • Kinase Selectivity : Molecular docking studies suggest the 2-chlorophenyl group in the target compound binds to hydrophobic regions of kinases like ABL1, while bromine stabilizes halogen bonds with catalytic lysine residues .
  • Solubility and Bioavailability : The target compound’s logP value of 6.46 () indicates high lipophilicity, which may limit aqueous solubility but enhance blood-brain barrier penetration compared to analogs with polar groups (e.g., methoxy in ).

Biological Activity

6-Bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its anticancer properties, interactions with cellular pathways, and structural characteristics that influence its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H15_{15}BrClN3_{3} with a molecular weight of approximately 410.7 g/mol. The compound features:

  • A bromine atom at position 6,
  • A chlorophenyl group at position 4,
  • A phenyl group attached to the nitrogen in the quinazoline ring.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19_{19}H15_{15}BrClN3_{3}
Molecular Weight410.7 g/mol
Key Functional GroupsBromine, Chlorine, Amine

Anticancer Properties

This compound has shown significant activity as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK) . This inhibition is crucial in preventing cancer cell proliferation by blocking downstream signaling pathways that promote cell growth and survival.

  • Mechanism of Action : The compound binds to the ATP-binding site of EGFR-TK, inhibiting its phosphorylation and subsequent activation of signaling cascades involved in cancer progression. This interaction has been validated through molecular docking studies, indicating that it occupies a similar binding cavity as other known inhibitors.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometric analysis revealed increased apoptotic cell populations at higher concentrations .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against several cancer cell lines, revealing promising results:

Cell LineLC50 (µM)Observations
MCF-71.45High selectivity and activity
HeLa1.73Significant cytotoxicity
A549Not responsiveMinimal effect observed

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while showing limited effects on others .

Structure–Activity Relationship (SAR)

The biological activity of quinazoline derivatives like this compound can be influenced by structural modifications. The presence of halogen substituents (bromine and chlorine) enhances the compound's ability to interact with biological targets, potentially increasing its potency against various cancers .

Comparative Analysis

A comparative analysis with similar quinazoline derivatives indicates that variations in substituents significantly affect biological activity:

Compound NameStructural FeaturesBiological Activity
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amineSimilar core with different substituentsFocus on different cancer targets
N-(4-fluorophenyl)-quinazolin-4-aminesFluorine substitutionEnhanced solubility and bioavailability

Case Studies

Recent studies have highlighted the effectiveness of quinazoline derivatives in treating various cancers:

  • Breast Cancer : A study demonstrated that compounds similar to this compound effectively inhibited breast cancer cell proliferation through dual targeting of EGFR and HER2 pathways .
  • Cervical Cancer : In vitro tests indicated that this compound could induce significant apoptosis in HeLa cells, suggesting potential as a therapeutic agent for cervical cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of the quinazoline core. A validated protocol involves reacting 6-bromo-4-chloroquinazoline with 2-chloroaniline in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Hunig’s base or DIPEA). Key parameters include:

  • Temperature: Room temperature for initial coupling, followed by heating (e.g., 90°C) for cyclization .
  • Purification: Column chromatography with gradients of ethyl acetate/hexanes (15–75%) yields high-purity product (>95%) .
  • Yield optimization: Microwave-assisted synthesis (e.g., 150°C for 1 h) improves reaction efficiency in cross-coupling steps .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy: Confirm substituent positions via characteristic shifts (e.g., δ 8.5–9.0 ppm for quinazoline protons) and coupling patterns .
  • LCMS/HPLC: Use trifluoroacetic acid (TFA)-modified mobile phases to assess purity (>95%) with retention times tracked across gradients .
  • Elemental analysis: Validate molecular formula (C₂₀H₁₄BrClN₃) via combustion analysis or high-resolution mass spectrometry (HRMS) .

Q. What preliminary biological assays are recommended for screening this compound’s activity?

Methodological Answer:

  • Kinase inhibition: Screen against VEGFR-2 or EGFR using fluorescence polarization assays, referencing structurally similar quinazolines with IC₅₀ values <1 µM .
  • Antimicrobial testing: Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), as bromine substitution enhances activity .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) at positions 6 and 4 influence target selectivity and potency?

Methodological Answer:

  • Bromine at position 6: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., VEGFR-2), increasing potency. Compare with chloro analogs via molecular docking (AutoDock Vina) and binding free energy calculations (MM-GBSA) .
  • Chlorine at position 4: Stabilizes π-π stacking with phenylalanine residues in receptor pockets. Replace with electron-withdrawing groups (e.g., NO₂) to test selectivity shifts .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Orthogonal assays: Validate kinase inhibition using both radiometric (³²P-ATP) and luminescent (ADP-Glo™) methods to rule out assay-specific artifacts .
  • Solubility correction: Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm solubility via nephelometry to avoid false negatives .
  • Structural analogs: Compare with 6,7-dimethoxyquinazolines (e.g., from ) to isolate substituent effects from core scaffold interactions.

Q. What computational strategies can predict off-target interactions for this compound?

Methodological Answer:

  • Pharmacophore modeling: Use Schrödinger’s Phase to map electrostatic/hydrophobic features against kinase databases (e.g., KLIFS) .
  • Machine learning: Train random forest models on ChEMBL data to prioritize targets based on structural fingerprints (ECFP4) .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

  • Metabolic soft spot analysis: Incubate with liver microsomes (human/rat) and identify degradation sites via LC-MS/MS. Introduce fluorination or methyl groups at labile positions .
  • Prodrug strategies: Synthesize phosphate or acetylated derivatives at the 2-amine group to enhance bioavailability .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in kinase inhibition studies?

Methodological Answer:

  • Four-parameter logistic (4PL) regression: Fit dose-response curves (GraphPad Prism) to calculate IC₅₀ and Hill slopes. Use bootstrapping (1000 iterations) for confidence intervals .
  • Outlier detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in triplicate assays .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Fragment-based design: Synthesize analogs with systematic substitutions (e.g., 4-position: Cl → F, CF₃; 6-position: Br → I, CN) and test in parallel .
  • Free-Wilson analysis: Quantify contributions of substituents to activity using partial least squares (PLS) regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.